1-Morpholino-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
Description
Properties
IUPAC Name |
2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-11-3-2-4-12(9-11)14-16-15(22-17-14)21-10-13(19)18-5-7-20-8-6-18/h2-4,9H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPQZZZFODTWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thioamides and Nitriles
The thiadiazole ring is constructed via cyclocondensation of m-tolyl thioamide with cyanogen bromide (CNBr) in anhydrous ethanol under reflux (78–82°C, 6–8 hrs). The reaction proceeds through a thiourea intermediate, which undergoes intramolecular cyclization to yield 5-mercapto-3-(m-tolyl)-1,2,4-thiadiazole (Yield: 65–72%).
Mechanistic Insight:
$$
\text{Thioamide} + \text{CNBr} \rightarrow \text{Thiocyanate intermediate} \xrightarrow{\Delta} \text{1,2,4-Thiadiazole-5-thiol}
$$
Alternative Route: Oxidative Cyclization of Thiosemicarbazides
A thiourea derivative, synthesized from m-tolyl isothiocyanate and hydrazine hydrate, undergoes oxidative cyclization using iodine in dimethylformamide (DMF) at 60°C. This method offers higher yields (78–85%) and avoids hazardous cyanogen bromide.
Optimization Note:
- Solvent: DMF enhances solubility and reaction rate.
- Oxidant: I₂ selectively promotes cyclization without over-oxidation.
Synthesis of 2-Chloro-1-Morpholinoethanone
Acylation of Morpholine
Morpholine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (Et₃N). The exothermic reaction requires slow addition to prevent dimerization (Yield: 88–92%).
Reaction Conditions:
$$
\text{Morpholine} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N, DCM}} \text{2-Chloro-1-morpholinoethanone}
$$
Purification and Stability
Crude product is washed with cold NaHCO₃(aq) to remove HCl, followed by recrystallization from ethyl acetate. The compound is hygroscopic and stored under nitrogen.
Thioether Formation via Nucleophilic Substitution
Alkylation of Thiadiazole-5-thiol
5-Mercapto-3-(m-tolyl)-1,2,4-thiadiazole reacts with 2-chloro-1-morpholinoethanone in anhydrous acetone, using potassium carbonate (K₂CO₃) as a base (50–55°C, 4–6 hrs). The thiolate ion attacks the electrophilic carbon, displacing chloride (Yield: 70–75%).
Mechanism:
$$
\text{Thiol} + \text{ClCH₂CO-Morpholine} \xrightarrow{\text{K₂CO₃}} \text{Thioether} + \text{KCl} + \text{CO}_2
$$
Microwave-Assisted Coupling
Microwave irradiation (150 W, 100°C, 20 min) in DMF with Et₃N as a base accelerates the reaction, improving yields to 82–87% while reducing side products.
Alternative Synthetic Strategies
One-Pot Sequential Synthesis
A streamlined approach combines thiadiazole formation and thioether coupling in a single reactor:
- Cyclocondensation of m-tolyl thioamide with CNBr.
- Direct addition of 2-chloro-1-morpholinoethanone and K₂CO₃.
This method reduces purification steps but requires precise stoichiometry (Yield: 68–73%).
Use of Coupling Reagents
Carbodiimide-mediated coupling (EDCl/HOBt) activates the thiol for reaction with 1-morpholinoethan-1-ol under mild conditions (RT, 12 hrs). However, this route is less efficient (Yield: 55–60%) due to competing oxidation.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥98% purity with retention time 6.8 min.
Industrial-Scale Considerations
Waste Management
- CNBr Byproducts: Treated with NaHSO₃ to neutralize cyanide.
- Chloride Salts: Converted to NaCl for safe disposal.
Challenges and Optimization Opportunities
- Thiol Oxidation: Requires inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT).
- Regioselectivity: Competing formation of 1,3,4-thiadiazole isomers is mitigated by strict temperature control.
Chemical Reactions Analysis
Types of Reactions
1-Morpholino-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thiadiazole moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-Morpholino-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Morpholino-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.
Comparison with Similar Compounds
Key Observations
Structural Influence on Reactivity :
- The 1,2,4-thiadiazole core in the target compound offers greater electron-withdrawing capacity compared to 1,2,4-oxadiazole derivatives (e.g., ), which may enhance electrophilic substitution reactions .
- Thioether linkages (e.g., in the target compound and derivatives) improve stability against hydrolysis compared to ethers .
Biological Performance: Triazole-thiadiazole hybrids (e.g., ) exhibit superior enzyme-binding due to dual heterocyclic motifs, whereas the target compound’s morpholino group may favor pharmacokinetic optimization .
Synthetic Complexity :
- The target compound’s synthesis (similar to and ) involves multi-step protocols with yields dependent on thiadiazole ring formation. In contrast, triazole derivatives () are synthesized via shorter routes but require harsh conditions (e.g., polyphosphoric acid) .
Biological Activity
The compound 1-Morpholino-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a novel thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound through various studies, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves the reaction of morpholine with a thiadiazole derivative. The general synthetic route can be summarized as follows:
- Starting Materials : Morpholine and 3-(m-tolyl)-1,2,4-thiadiazole.
- Reagents : Appropriate coupling agents (e.g., thionyl chloride).
- Conditions : Reflux in an organic solvent like chloroform or dimethyl sulfoxide (DMSO).
The reaction yields the target compound in moderate to high yields, depending on the reaction conditions and purification methods employed.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound was evaluated for its effectiveness against various bacterial strains using standard methods such as the Minimum Inhibitory Concentration (MIC) assay. Results indicated that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction via mitochondrial dysfunction |
| HeLa | 12 | Cell cycle arrest and apoptosis |
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole compounds is often influenced by their structural features. In the case of this compound:
- Thiadiazole Ring : Essential for antimicrobial and anticancer activity.
- Morpholino Group : Enhances solubility and bioavailability.
- m-Tolyl Substituent : Contributes to lipophilicity and potentially increases membrane permeability.
Studies indicate that modifications to the thiadiazole ring or substituents can lead to variations in biological activity, emphasizing the importance of SAR in drug design.
Case Studies
Recent research has highlighted the potential of thiadiazole derivatives in treating resistant bacterial strains and various cancers. For instance:
- A study demonstrated that a series of thiadiazole derivatives exhibited enhanced activity against multidrug-resistant Staphylococcus aureus, suggesting that structural modifications can yield potent antimicrobial agents.
- Another case involved evaluating the anticancer properties of similar compounds in vivo using mouse models bearing xenograft tumors. The results showed significant tumor growth inhibition compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
